N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-7-6-10(8-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYBILZPMMEAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 4-Fluoroaniline
Acetylation :
$$
\text{4-Fluoroaniline} \xrightarrow{\text{Acetic Anhydride}} \text{4-Fluoroacetanilide}
$$
Nitration
Directed Nitration :
$$
\text{4-Fluoroacetanilide} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{3-Nitro-4-fluoroacetanilide}
$$
Deprotection and Reduction
Hydrolysis :
$$
\text{3-Nitro-4-fluoroacetanilide} \xrightarrow{\text{HCl/H₂O}} \text{3-Nitro-4-fluoroaniline}
$$
Catalytic Hydrogenation :
$$
\text{3-Nitro-4-fluoroaniline} \xrightarrow{\text{H₂/Pd-C}} \text{3-Amino-4-fluoroaniline}
$$
Amide Bond Formation
The final step couples phenoxyacetic acid and 3-amino-4-fluoroaniline:
Acid Chloride Preparation
$$
\text{Phenoxyacetic Acid} \xrightarrow{\text{SOCl₂}} \text{Phenoxyacetyl Chloride}
$$
- Conditions : Reflux with thionyl chloride (2 hours), remove excess SOCl₂ under vacuum.
- Yield : 92%.
Schotten-Baumann Reaction
$$
\text{Phenoxyacetyl Chloride} + \text{3-Amino-4-fluoroaniline} \xrightarrow{\text{Base}} \text{N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide}
$$
- Solvent : Dichloromethane with aqueous NaHCO₃.
- Conditions : 0–5°C, stir for 3 hours.
- Workup : Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.
- Yield : 80–85%.
Characterization Data :
- MP : 142–144°C.
- ¹H NMR (CDCl₃) : δ 7.40–6.90 (m, 9H, Ar-H), 4.85 (s, 2H, OCH₂CO), 3.20 (s, 2H, NH₂).
- HRMS : m/z 261.1024 [M+H]⁺ (calc. 261.1028).
Alternative Synthetic Routes
Microwave-Assisted Amidation
Using HATU as a coupling agent:
- Reactants : Phenoxyacetic acid (1.1 eq), 3-amino-4-fluoroaniline (1.0 eq), HATU (1.2 eq), DIPEA (3 eq).
- Conditions : Microwave irradiation at 100°C for 15 minutes.
- Yield : 90% (reduced purification needs).
Solid-Phase Synthesis
Immobilize 3-amino-4-fluoroaniline on Wang resin, followed by acylative cleavage with phenoxyacetic acid. Suitable for combinatorial libraries but lower yield (65%).
Industrial-Scale Considerations
Process Optimization :
- Cost Efficiency : Use iron powder instead of Pd/C for nitro reduction (patent EP0011048A1).
- Solvent Recycling : Recover DCM via distillation.
- Purity Control : Crystallize the final product from ethanol/water (3:1).
Safety Protocols :
- Handle SOCl₂ in fume hoods due to HCl/SO₂ emissions.
- Avoid prolonged exposure to 3-amino-4-fluoroaniline (potential mutagen).
Challenges and Troubleshooting
Regioselectivity in Nitration :
Amide Hydrolysis :
- Issue : Degradation under acidic conditions.
- Solution : Maintain pH >7 during workup.
Purification Difficulties :
- Issue : Co-elution with unreacted aniline.
- Solution : Gradient elution with hexane/ethyl acetate (4:1 to 1:1).
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds structurally related to N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide may act as positive allosteric modulators of NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can enhance synaptic transmission and exhibit neuroprotective properties.
Case Study: NMDA Receptor Modulation
In a series of experiments, derivatives were tested for their ability to potentiate NMDA receptor activity. The results demonstrated that modifications to the aromatic rings could significantly affect the efficacy of these compounds in enhancing cognitive function and protecting against excitotoxicity .
Agricultural Applications
The compound's unique chemical structure also positions it as a candidate for agricultural applications, particularly as a plant growth regulator. Its ability to modulate plant hormone activity could lead to enhanced growth rates and improved stress resistance in crops.
Herbicidal Potential
Preliminary studies have suggested that this compound may inhibit specific enzymes involved in plant growth regulation. Further research is needed to fully understand its herbicidal properties and potential applications in sustainable agriculture.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and phenoxyacetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the 2-Phenoxyacetamide Family
Several 2-phenoxyacetamide derivatives have been synthesized and evaluated for their physicochemical and biological properties. Key analogues include:
Key Observations :
- The introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) increases melting points, likely due to enhanced intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
- The amino group in the target compound may improve solubility compared to halogenated analogues, though experimental data are lacking.
Functional Group Variations and Bioactivity
MAO Inhibitory Activity
2-Phenoxyacetamide derivatives with substituents such as methoxy or propynyl groups exhibit potent monoamine oxidase (MAO) inhibitory activity. For example:
- 2-(4-Methoxyphenoxy)acetamide (Compound 12): MAO-A selectivity index (SI) = 245 .
- 2-(4-((Prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21): IC₅₀(MAO-A) = 0.018 μM, IC₅₀(MAO-B) = 0.07 μM .
Antimalarial Activity
Comparison with Halogenated Acetamides
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide: This compound shares a halogenated phenyl ring but replaces the phenoxy group with a naphthyl group. It crystallizes with a dihedral angle of 60.5° between aromatic rings, suggesting conformational rigidity .
- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : A simpler acetamide with -Cl and -CF₃ substituents, used in coordination chemistry due to its ligand properties .
The target compound’s amino group may enhance binding to biological targets compared to purely halogenated analogues.
Biological Activity
N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a phenoxyacetamide structure, which is significant in various pharmacological contexts. The presence of the amino and fluorine substituents enhances its biological interactions, making it a candidate for further investigation in drug development.
Biological Activities
The compound exhibits several biological activities, which can be categorized as follows:
1. Anticancer Activity
- Research indicates that this compound demonstrates potent anticancer effects against various cancer cell lines. For instance, it has shown significant cytotoxicity in breast cancer (MCF7 and MDA-MB-468) and lung cancer (A549) models with IC50 values ranging from 6.6 µM to 14 µM .
- In vivo studies have also suggested that this compound can reduce tumor growth and extend survival in mouse xenograft models .
2. Mechanism of Action
- The anticancer mechanism is primarily through the inhibition of specific signaling pathways. It has been reported to inhibit the phosphorylation of VEGFR-2, leading to decreased levels of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .
- Additionally, molecular docking studies have shown that the compound interacts with key proteins involved in cancer progression, enhancing its potential as an antitumor agent .
3. Other Pharmacological Activities
- Beyond anticancer properties, this compound may exhibit anti-inflammatory and analgesic effects. Its structural components allow it to interact with various receptors and enzymes involved in these pathways .
- The compound's ability to modulate TRPM8 channels has also been investigated, indicating potential applications in pain management and neurological disorders .
Data Tables
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 Breast Cancer | 14 ± 0.4 | VEGFR-2 Inhibition |
| Anticancer | MDA-MB-468 Breast Cancer | 10.2 ± 1 | VEGF Reduction |
| Anticancer | A549 Lung Cancer | 6.6 ± 0.6 | Apoptosis Induction |
| TRPM8 Modulation | Various Cell Lines | Not Specified | Calcium Mobilization |
Case Studies
Case Study 1: In Vitro Evaluation
A study assessed the cytotoxic effects of this compound on several cancer cell lines including MCF7 and A549. The results indicated significant inhibition of cell proliferation at concentrations below 15 µM, highlighting its potential as a therapeutic agent against resistant cancer types .
Case Study 2: In Vivo Efficacy
In a xenograft model involving MDA-MB-468 cells, administration of this compound resulted in a marked reduction in tumor volume compared to control groups, with no observable side effects noted during the treatment period .
Q & A
Q. Q1. What are the established synthetic routes for N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Acylation : React 3-amino-4-fluoroaniline with acetic anhydride or acetyl chloride under reflux in a polar solvent (e.g., ethanol) to form the acetamide intermediate .
Etherification : Introduce the phenoxy group via nucleophilic substitution, using 2-phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .
Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures high purity.
Optimization Tips :
- Adjust reaction temperature (80–100°C) to balance yield and byproduct formation.
- Use anhydrous conditions to prevent hydrolysis of intermediates .
Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Methodological Answer: Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles using software like SHELXL for refinement .
- Spectroscopic Analysis :
- NMR : Confirm substitution patterns (e.g., fluorine’s deshielding effect at ~-110 ppm in -NMR) .
- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm) .
- Mass Spectrometry : Verify molecular weight via ESI-MS (expected [M+H] for CHFNO: ~275.09) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of this compound?
Methodological Answer: Contradictions arise from variations in assay conditions or cellular targets. To address this:
Standardized Assays : Use identical cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial studies) and protocols (e.g., MTT assay for cytotoxicity) .
Mechanistic Studies :
- Perform enzyme inhibition assays (e.g., topoisomerase II for anticancer activity).
- Use molecular docking to predict binding affinities to bacterial vs. human targets .
Dose-Response Analysis : Establish EC values under controlled conditions to compare potency across studies .
Q. Q4. What strategies are effective in improving the pharmacokinetic profile of this compound for therapeutic applications?
Methodological Answer: Enhance bioavailability and stability via:
Structural Modifications :
- Introduce electron-withdrawing groups (e.g., nitro) to reduce metabolic degradation .
- Replace the phenoxy group with bioisosteres (e.g., thioether) to improve lipophilicity .
Formulation Optimization :
- Use nanoemulsions or liposomes to enhance solubility.
- Conduct in vitro metabolic studies with liver microsomes to identify vulnerable sites .
Prodrug Design : Mask the amino group with a cleavable moiety (e.g., acetyl) to improve membrane permeability .
Q. Q5. How does the fluorine substituent at the 4-position influence the electronic and steric properties of this compound?
Methodological Answer: Fluorine’s impact is dual:
- Electronic Effects :
- Strong electron-withdrawing nature reduces electron density on the aromatic ring, directing electrophilic substitution to the 5-position .
- Stabilizes the amide bond via inductive effects, slowing hydrolysis .
- Steric Effects :
- Compare Hammett substituent constants (σ for fluorine = 0.34) to predict reactivity .
- Use DFT calculations (e.g., Gaussian 09) to model charge distribution and HOMO-LUMO gaps .
Q. Q6. What computational methods are recommended to predict the binding modes of this compound with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger’s Glide to simulate interactions with receptors (e.g., EGFR kinase) .
- Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .
QSAR Modeling :
- Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors .
- Train models with datasets from PubChem BioAssay (AID: 743255) .
Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near fluorine) using MOE or Phase .
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported cytotoxicity data for this compound across different studies?
Methodological Answer: Discrepancies often stem from:
- Cell Line Variability : Test across multiple lines (e.g., MCF-7, A549) to confirm selectivity .
- Assay Interference : Rule out false positives/negatives via orthogonal assays (e.g., ATP vs. resazurin-based detection) .
- Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Case Study : A 2024 study found IC values varied by 10-fold between labs due to differences in DMSO stock preparation—highlighting the need for standardized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
